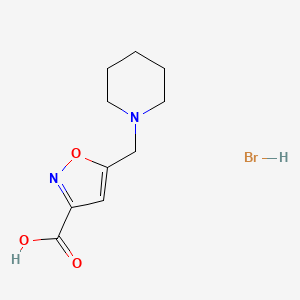

5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Description

5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide (CAS: 1177299-39-6) is a hydrobromide salt of a substituted isoxazole derivative. Its molecular weight is 291.14 g/mol, and it is commercially available at 97% purity . The compound features a piperidin-1-ylmethyl group at the 5-position of the isoxazole ring, paired with a carboxylic acid moiety at the 3-position. The hydrobromide salt enhances water solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.BrH/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12;/h6H,1-5,7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVGWUKOEUUZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NO2)C(=O)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide, also known by its CAS number 1431970-09-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 291.14 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H15BrN2O |

| Molecular Weight | 291.14 g/mol |

| CAS Number | 1431970-09-0 |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with isoxazole intermediates. Detailed synthetic routes can vary based on the specific substituents on the isoxazole ring and the desired biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various isoxazole derivatives against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer). The results demonstrated that certain derivatives showed IC50 values as low as 4.7 µM against Huh7 cells, indicating potent anticancer activity .

Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 4.7 |

| 5r | HepG2 | 3.8 |

| 5t | SNU475 | 8.5 |

The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase (CDK) levels, which are crucial for cell cycle progression .

Neuroprotective Activity

Additionally, some studies suggest potential neuroprotective effects attributed to similar piperidine-containing compounds. The ability to inhibit acetylcholinesterase (AChE) has been noted, which may contribute to therapeutic effects in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoxazole derivatives has been critical in optimizing their biological activity. Modifications in substituents on the piperidine and isoxazole rings have been shown to influence potency and selectivity towards cancer cells. For example, the introduction of electron-withdrawing groups on the aromatic ring enhances cytotoxicity against tumor cells while reducing toxicity towards normal cells .

Case Studies

- Cytotoxic Evaluation : A study conducted on a series of piperidine-based isoxazole derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against liver cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Neuroprotective Studies : Research indicated that certain derivatives could inhibit AChE activity effectively, suggesting their potential use in treating cognitive disorders .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations at the 5-Position

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester

- Structure : The 5-position substituent is a benzoyloxymethyl group (ester-linked benzoyl), and the 3-carboxylic acid is esterified.

- Synthesis : Prepared via NaOH-catalyzed cycloaddition-condensation of activated nitro compounds and alkynes in aqueous conditions .

- Reactivity: Undergoes hydrogenation with Pd/C, leading to N-O bond cleavage and reductive ring-opening to form Z-aminoketones, unlike the hydrobromide salt, which retains the isoxazole core .

- Key Difference : The ester group increases lipophilicity, while the hydrobromide salt’s carboxylic acid and piperidine enhance polarity and basicity.

5-Aryl Isoxazole-3-carboxylic Acids (e.g., 11d–11h)

- Structure : Aryl groups (e.g., methoxyphenyl, carboxyphenyl) replace the piperidinylmethyl group.

- Synthesis : Derived from hydrolysis of ethyl 5-aryl isoxazole-3-carboxylates (e.g., 10d–10h) under basic conditions .

- Bioactivity : These compounds exhibit inhibitory activity against membrane-bound pyrophosphatases, suggesting the 5-aryl substituent influences target binding .

Morpholin-4-ylmethyl Derivatives

- Structure : A morpholine ring replaces the piperidine in a patented isoxazole-3-carboxylic acid ethylamide derivative .

- Salt Forms : The patent highlights mesylate, hydrochloride, and tartrate salts, whereas the hydrobromide salt’s properties (e.g., crystallinity, stability) remain distinct .

Table 1: Key Properties of Selected Isoxazole Derivatives

Salt Form Comparisons

The hydrobromide salt’s advantages include:

- Enhanced Solubility : Compared to free bases or esters, hydrobromide salts typically exhibit higher aqueous solubility, critical for drug formulation.

- Stability : Hydrobromide salts are less hygroscopic than hydrochlorides in some cases, though direct data for this compound is lacking .

- Synthetic Challenges : Bromide counterions may require specific crystallization conditions, contrasting with mesylate or tartrate salts in patented analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide, and how can intermediates be purified effectively?

- Answer: The compound’s synthesis typically involves a multi-step process, starting with the alkylation of isoxazole-3-carboxylic acid derivatives using piperidine-containing reagents. Key steps include:

- Isoxazole functionalization: Alkylation via nucleophilic substitution or reductive amination to introduce the piperidinylmethyl group .

- Acid-base workup: Hydrobromide salt formation through reaction with HBr in polar solvents (e.g., ethanol/water mixtures) to improve crystallinity .

- Purification: Recrystallization from ethanol or acetonitrile is critical to remove unreacted piperidine or residual acids. Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) may resolve non-polar impurities .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be addressed?

- Answer:

- 1H/13C NMR: Confirm regiochemistry of the isoxazole ring and piperidine substitution. Overlapping signals (e.g., methylene protons near the piperidine nitrogen) may require 2D NMR (COSY, HSQC) .

- Mass spectrometry (HRMS): Use electrospray ionization (ESI) in positive mode to verify molecular ion peaks and isotopic patterns consistent with bromine .

- Elemental analysis: Validate hydrobromide stoichiometry via carbon-hydrogen-nitrogen (CHN) analysis, with tolerance ≤0.4% deviation .

- Contradiction resolution: If spectral data conflicts with expected structures, compare with computational NMR predictions (DFT-based tools like Gaussian) to identify misassignments .

Q. What stability profiles should be considered during storage, and how can degradation products be minimized?

- Answer:

- Storage conditions: Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation and light-induced radical reactions .

- Stability testing: Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the isoxazole ring or hydrobromide dissociation are common degradation pathways .

- Mitigation: Buffer solutions (pH 6–7) during dissolution and inert-atmosphere handling reduce acid-catalyzed decomposition .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Answer:

- Reaction path searching: Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify rate-limiting steps, such as piperidine alkylation or salt crystallization .

- Machine learning (ML): Train ML models on existing reaction datasets (temperature, solvent, catalyst) to predict optimal yields. For example, Bayesian optimization can refine solvent choices (e.g., DMF vs. THF) for alkylation efficiency .

- Experimental validation: Cross-validate computational predictions with small-scale reactions (0.1–1 mmol) to minimize reagent waste .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Answer:

- Assay standardization: Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For instance, discrepancies in IC50 values may arise from off-target effects in cell-based models .

- Buffer compatibility: Test compound solubility in assay buffers (e.g., PBS vs. HEPES) to rule out precipitation artifacts. Adjust hydrobromide concentration or use co-solvents (≤5% DMSO) .

- Data normalization: Include internal controls (e.g., reference inhibitors) and apply statistical corrections (e.g., Grubbs’ test for outliers) .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining purity?

- Answer:

- Continuous flow systems: Implement microreactors for exothermic steps (e.g., HBr addition) to improve heat dissipation and reduce byproduct formation .

- Crystallization control: Use mixed-suspension mixed-product removal (MSMPR) crystallizers to maintain consistent crystal size distribution during salt formation .

- In-line analytics: Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction endpoints .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?

- Answer:

- Error source identification: Check for approximations in computational models (e.g., solvent effects omitted in gas-phase DFT). Re-run calculations with implicit solvation models (e.g., SMD) .

- Experimental replication: Conduct triplicate reactions under strictly controlled conditions (humidity, inert atmosphere) to confirm reproducibility .

- Cross-disciplinary collaboration: Engage computational chemists to refine models using experimental data (e.g., kinetic parameters) .

Methodological Best Practices

- Synthesis: Prioritize atom-economical routes (e.g., one-pot alkylation-salt formation) .

- Characterization: Combine multiple techniques (e.g., XRD for crystal structure validation) to address spectral ambiguities .

- Data reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.